5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl.
Brand Name:
Vulcanchem
CAS No.:
18656-89-8
VCID:
VC21053015
InChI:
InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1
SMILES:
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Molecular Formula:
C14H13BrClNO7
Molecular Weight:
422.61 g/mol
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
CAS No.: 18656-89-8
Cat. No.: VC21053015
Molecular Formula: C14H13BrClNO7
Molecular Weight: 422.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively It has a role as a chromogenic compound. It is an organochlorine compound, an organobromine compound, an indolyl carbohydrate, a beta-D-glucosiduronic acid and a monosaccharide derivative. It derives from an indoxyl. |
|---|---|
| CAS No. | 18656-89-8 |
| Molecular Formula | C14H13BrClNO7 |
| Molecular Weight | 422.61 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 |
| Standard InChI Key | DHJFFLKPAYHPHU-BYNIDDHOSA-N |
| Isomeric SMILES | C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br |
| SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |
| Canonical SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |
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